molecular formula C18H18N2O4S B2853691 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034360-80-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2853691
CAS No.: 2034360-80-8
M. Wt: 358.41
InChI Key: SFQOZYWKZMFNNQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule featuring a benzodioxole moiety linked to an isonicotinamide scaffold substituted with a tetrahydrothiophene-3-yloxy group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and bioavailability, while the tetrahydrothiophene and isonicotinamide components may contribute to target binding and solubility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(20-9-12-1-2-15-16(7-12)23-11-22-15)13-3-5-19-17(8-13)24-14-4-6-25-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOZYWKZMFNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Scaffolds: The target compound’s isonicotinamide core distinguishes it from acetamide (C26, SW-C165) and thiazolidinone (9l, 11) analogs. These scaffolds influence electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : The tetrahydrothiophen-3-yloxy group may enhance solubility compared to bromothiophene (C26) or bromobenzyl (SW-C165) substituents, which introduce steric bulk and halogen-mediated interactions .
  • Synthesis: Reductive amination is a common method for benzodioxole-acetamide derivatives (e.g., C26, SW-C165), while thiazolidinones (9l, 11) often involve condensation or cyclization reactions .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Name Molecular Weight Melting Point (°C) ¹H/¹³C NMR Data Reference
9l N/A 172–233 (decomp.) δ 7.30–6.70 (aromatic H), δ 170–160 (C=O)
C26 N/A N/A δ 7.45 (s, 1H, benzodioxole), δ 4.50 (s, 2H, CH₂)
SW-C165 N/A N/A δ 7.60–7.20 (2-bromobenzyl), δ 3.70 (s, 3H, N-CH₃)
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene…)-ethyl]-2-chloro-acetamide 368.79 N/A δ 8.10 (s, 1H, NH), δ 4.20 (q, 2H, CH₂Cl)

Insights :

  • Thermal Stability: Thiazolidinone derivatives (e.g., 9l) exhibit decomposition at high temperatures, whereas acetamides (C26, SW-C165) may have lower melting points due to flexible backbones .
  • Spectroscopic Trends : Benzodioxole protons resonate near δ 6.70–7.45 in ¹H NMR, while carbonyl groups (C=O, C=S) appear at δ 160–170 in ¹³C NMR .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of the benzo[d][1,3]dioxole derivative.

Functionalization of the tetrahydrothiophene moiety.

Coupling via amidation or nucleophilic substitution under inert conditions.
Key reagents include triethylamine (base) and dimethylformamide (solvent) . Purity is monitored using HPLC (>98% purity threshold) and thin-layer chromatography (TLC) at each step .

Reaction StepSolventCatalystYield (%)Purity Method
Intermediate ADMFNone65TLC (Rf=0.3)
CouplingTHFEDC/HOBt78HPLC

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires:
  • 1H/13C NMR for backbone and substituent analysis (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 413.12).
TechniqueKey Peaks/DataReference Compound
1H NMR (DMSO-d6)δ 4.25 (s, 2H, CH2), δ 6.85–7.10 (m, aromatic)Benzo[d][1,3]dioxole
IR1652 cm⁻¹ (amide C=O)Nicotinamide

Q. What initial biological screening models are used to assess its therapeutic potential?

  • Methodological Answer :
  • In vitro oxidative stress models (e.g., H2O2-induced cell damage): EC50 values compared to controls like ascorbic acid .
  • Anti-inflammatory assays (e.g., LPS-induced TNF-α suppression in RAW 264.7 macrophages) .
  • Neuroprotection studies in primary neurons (e.g., Aβ1–42-induced toxicity) .
Assay TypeModel SystemKey Finding (vs. Control)Reference
Oxidative StressHEK293 cells40% ROS reduction
Anti-inflammatoryMouse macrophagesIC50 = 12 μM (TNF-α)

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of tetrahydrothiophene and isonicotinamide moieties?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amidation (yield increases from 65% to 82%) .
  • Solvent polarity adjustment : Switching from DMF to DMAc reduces byproduct formation .
  • Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .
Condition ChangeYield ImprovementByproduct Reduction
Pd(OAc)2/Xantphos+17%30%
DMAc instead of DMF+10%25%

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., poor oral absorption may explain in vivo inefficacy) .
  • Metabolite identification : Use LC-MS to detect active/inactive derivatives (e.g., sulfoxide formation in liver microsomes) .
  • Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations (e.g., 10 mg/kg vs. 50 μM) .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified heterocyclic groups?

  • Methodological Answer :
  • Tetrahydrothiophene vs. tetrahydrofuran : Sulfur-containing analogs show 3x higher COX-2 inhibition .
  • Substituent position : Para-methoxy on benzodioxole improves metabolic stability (t1/2 from 2.1 to 4.8 hrs) .
Analog ModificationBiological Activity ChangeMechanism Insight
Tetrahydrofuran replacementReduced anti-inflammatoryLoss of sulfur H-bonding
Methylation at C5Increased solubilityLogP reduction from 3.1 to 2.4

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